molecular formula C19H16BrF3N4OS2 B4925675 N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B4925675
M. Wt: 517.4 g/mol
InChI Key: WHBQRQNYZVDKOW-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that features multiple functional groups, including bromine, fluorine, sulfur, and triazole. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide likely involves multiple steps, including:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.

    Introduction of the bromine and fluorine atoms: Halogenation reactions using appropriate reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

    Thioether formation: This involves the reaction of thiols with alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods would typically involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The halogen atoms (bromine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated compounds.

    Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with multiple functional groups can act as ligands in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Biochemical Research: Used as a probe to study enzyme mechanisms or as a building block for more complex molecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with such structures can interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to interact with metal ions, potentially affecting metalloproteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
  • N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-methylphenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Uniqueness

The presence of multiple halogen atoms (bromine and fluorine) and the triazole ring makes N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide unique. These features can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrF3N4OS2/c1-27-16(9-29-8-11-4-2-3-5-14(11)22)25-26-19(27)30-10-17(28)24-18-13(20)6-12(21)7-15(18)23/h2-7H,8-10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBQRQNYZVDKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)CSCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrF3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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